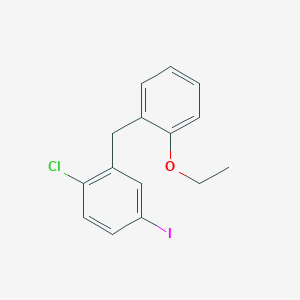

1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene

Description

Contextualization within Organohalogen Chemistry

As an organohalogen compound, 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene is defined by the presence of carbon-halogen covalent bonds. libretexts.org Specifically, it is classified as an aryl halide, where halogen atoms are directly attached to an sp²-hybridized carbon atom of an aromatic ring. ncert.nic.in

A key feature of its chemistry is the differential reactivity of the two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C-Cl) bond. simply.science This disparity allows for selective reactions; for instance, the iodine atom can be targeted for transformations such as metal-halogen exchange or cross-coupling reactions while the more robust chlorine atom remains intact for subsequent functionalization. britannica.combritannica.com Aryl iodides are the most reactive among aryl halides in many synthetically important reactions, including the formation of Grignard reagents and participation in palladium-catalyzed coupling processes. britannica.com

Positioning within Aryl Ether Chemistry

The molecule contains a 2-ethoxybenzyl group, which includes an aryl ether linkage (the ethoxy group attached to the benzyl (B1604629) ring). Aryl ethers are a significant class of compounds found in many natural products and pharmaceuticals. google.com The presence of the ethoxy group, an electron-donating substituent, influences the electronic properties of the benzyl ring system.

Significance as a Specialized Synthetic Intermediate

The primary significance of this compound lies in its role as a specialized intermediate in multi-step organic synthesis. Its structural analogue, 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, is a well-documented key intermediate in the synthesis of Dapagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor. chemicalbook.compharmaffiliates.com

The synthetic utility of the molecule is derived from its distinct reactive sites. The C-I bond is the most probable site for initial transformation, typically via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) or conversion to an organometallic species. ksu.edu.sa This reactivity allows for the introduction of complex carbon skeletons at the C-4 position of the central benzene (B151609) ring. The less reactive C-Cl bond and the benzyl C-H bonds provide sites for potential later-stage modifications under different reaction conditions. A known synthesis route involves the reduction of the corresponding ketone, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, using reagents like triethylsilane and boron trifluoride diethyl etherate. chemicalbook.com

Isomeric Considerations: The ortho Ethoxybenzyl Moiety and its Chemical Implications

The placement of the ethoxy group at the ortho position of the benzyl substituent, as opposed to the more commonly referenced para position, has profound chemical implications.

Steric Effects : The ortho position places the ethoxy group in close proximity to the benzylic bridge connecting the two aromatic rings. This introduces significant steric bulk near the core of the molecule, which can influence the rotational dynamics of the benzyl group and affect the approach of reagents to the nearby chloro-substituted position.

Electronic Effects : While the ethoxy group is electron-donating, its ortho position can lead to unique electronic interactions. These may include through-space interactions that modulate the reactivity of the benzylic protons or the adjacent aromatic system in ways not observed with a distal para substituent.

Chelation Potential : A crucial implication of the ortho-ethoxy group is its potential to act as a chelating ligand. The oxygen atom can coordinate with a metal center (e.g., palladium, copper) used in catalytic cycles. This chelation can stabilize reactive intermediates, alter the regioselectivity of a reaction, and potentially enhance or inhibit catalyst turnover, leading to different outcomes compared to the non-chelating para isomer.

Table 2: Comparative Implications of Isomeric Position

| Feature | ortho-Ethoxybenzyl Moiety | para-Ethoxybenzyl Moiety |

|---|---|---|

| Steric Hindrance | High, near the molecular core; may restrict bond rotation. | Low, distant from the molecular core. |

| Electronic Influence | Potential for through-space electronic effects on the main ring. | Standard resonance and inductive effects from a distance. |

| Chelation | Possible coordination with metal catalysts, influencing reactivity. | No chelation potential with the main ring's reaction sites. |

Structure

3D Structure

Properties

Molecular Formula |

C15H14ClIO |

|---|---|

Molecular Weight |

372.63 g/mol |

IUPAC Name |

1-chloro-2-[(2-ethoxyphenyl)methyl]-4-iodobenzene |

InChI |

InChI=1S/C15H14ClIO/c1-2-18-15-6-4-3-5-11(15)9-12-10-13(17)7-8-14(12)16/h3-8,10H,2,9H2,1H3 |

InChI Key |

RYYDEFYMXWGLFY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC=C1CC2=C(C=CC(=C2)I)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Chloro 2 2 Ethoxybenzyl 4 Iodobenzene

Strategic Design of Retrosynthetic Pathways

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 1-chloro-2-(2-ethoxybenzyl)-4-iodobenzene, the primary disconnection is at the benzyl (B1604629) linkage, separating the molecule into two key fragments: a substituted benzene (B151609) ring and a 2-ethoxybenzyl group. This approach simplifies the complex structure into manageable synthetic targets.

The core aromatic structure, 1-chloro-4-iodobenzene (B104392), can be further broken down through the conceptual removal of the halogen substituents. The 2-ethoxybenzyl fragment can be retrosynthetically derived from 2-ethoxybenzaldehyde (B52182) or a related precursor. This strategic dismantling guides the forward synthesis, ensuring an efficient and logical progression toward the final product.

Precursor Synthesis and Halogenation Protocols

The successful synthesis of the target compound relies on the effective preparation of its precursors, which involves carefully controlled halogenation and functional group manipulations.

Achieving the desired 1-chloro-4-iodo substitution pattern on the benzene ring requires regioselective halogenation methods. Electrophilic aromatic substitution is a fundamental process for introducing halogens onto an aromatic ring. masterorganicchemistry.com The sequence of these introductions is critical to ensure the correct placement of the chloro and iodo groups.

The iodination of benzene and its derivatives often requires strong oxidizing agents to generate the electrophilic iodine species (I+). chemistrysteps.com Reagents such as N-iodosuccinimide (NIS) in the presence of an acid catalyst can be employed for this purpose. chemistrysteps.com Chlorination can be achieved using elemental chlorine with a Lewis acid catalyst like iron(III) chloride or aluminum chloride. masterorganicchemistry.com The directing effects of the substituents already present on the ring will influence the position of the incoming halogen.

| Reagent/Catalyst | Halogen Introduced | Conditions |

| N-Iodosuccinimide (NIS) / Acid Catalyst | Iodine | Mild conditions |

| ICl | Iodine | Effective iodinating agent |

| Cl2 / FeCl3 or AlCl3 | Chlorine | Lewis acid catalysis |

This table outlines common reagents for the regioselective halogenation of aromatic compounds.

The 2-ethoxybenzyl portion of the molecule is typically synthesized from a corresponding 2-ethoxybenzyl alcohol or aldehyde. The conversion of a benzyl alcohol to a benzyl halide, a reactive intermediate for coupling reactions, is a common synthetic transformation. This can be achieved using reagents like thionyl chloride (SOCl2) for chlorination or phosphorus tribromide (PBr3) for bromination. libretexts.org These reagents are often preferred over hydrohalic acids to avoid harsh acidic conditions. libretexts.orgmasterorganicchemistry.com

Alternatively, deformylative halogenation of 2-ethoxybenzaldehyde can produce the desired benzyl halide under mild, visible-light-mediated conditions. organic-chemistry.org This method offers excellent site selectivity and tolerance for various functional groups. organic-chemistry.org

| Starting Material | Reagent | Product |

| 2-Ethoxybenzyl alcohol | Thionyl chloride (SOCl2) | 2-Ethoxybenzyl chloride |

| 2-Ethoxybenzyl alcohol | Phosphorus tribromide (PBr3) | 2-Ethoxybenzyl bromide |

| 2-Ethoxybenzaldehyde | 1,4-dihydropyridine, NaBr, photocatalyst | 2-Ethoxybenzyl bromide |

This table summarizes methods for the synthesis of the 2-ethoxybenzyl fragment.

Carbon-Carbon Bond Formation Methodologies for the Benzyl Linkage

The crucial step in assembling this compound is the formation of the carbon-carbon bond between the two aromatic fragments. Cross-coupling reactions are powerful tools for this purpose.

Several cross-coupling reactions can be employed to form the benzylic C-C bond. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organohalide, is a widely used and versatile method. acs.orgacs.orgresearchgate.net The Negishi coupling utilizes an organozinc reagent, which offers the advantages of low cost, high functional group tolerance, and low toxicity. nih.govorganic-chemistry.orgnih.gov While the Heck and Sonogashira reactions are also powerful C-C bond-forming reactions, they are typically used for forming vinyl-aryl and alkynyl-aryl bonds, respectively, and are less commonly applied for creating a benzyl-aryl linkage.

Palladium catalysts are central to many cross-coupling reactions due to their efficiency and broad substrate scope. acs.orgacs.orgnih.gov

In a Suzuki-Miyaura coupling approach, a 2-ethoxybenzylboronic acid or ester would be coupled with 1-chloro-4-iodobenzene (or a related halogenated precursor). The reaction is catalyzed by a palladium complex, often with a phosphine (B1218219) ligand, in the presence of a base. acs.orgacs.org This method is known for its high tolerance of various functional groups. acs.org

A Negishi coupling strategy would involve the reaction of a 2-ethoxybenzylzinc halide with a dihalogenated benzene. nih.govorganic-chemistry.org This reaction is also catalyzed by a palladium or nickel complex and is effective for C(sp3)-C(sp2) bond formation. nih.govorganic-chemistry.org The choice of ligand for the palladium catalyst is crucial to promote the desired reductive elimination and suppress side reactions like β-hydride elimination. nih.gov

| Cross-Coupling Reaction | Organometallic Reagent | Organohalide | Catalyst System |

| Suzuki-Miyaura | 2-Ethoxybenzylboronic acid/ester | 1-Chloro-4-iodobenzene derivative | Pd catalyst, phosphine ligand, base |

| Negishi | 2-Ethoxybenzylzinc halide | 1-Chloro-4-iodobenzene derivative | Pd or Ni catalyst, ligand |

This table compares palladium-catalyzed cross-coupling strategies for the synthesis of the target compound.

One documented synthesis of a related compound, 1-chloro-2-(4-ethoxybenzyl)-4-iodobenzene, involves the reduction of an intermediate ketone, (2-chloro-5-iodophenyl)(4-ethoxyphenyl)methanone, using triethylsilane and boron trifluoride diethyl etherate. chemicalbook.com This ketone precursor is likely formed through a Friedel-Crafts acylation reaction.

Cross-Coupling Reaction Strategies (e.g., Suzuki, Negishi, Heck, Sonogashira Analogues)

Nickel-Catalyzed Approaches for C-C Bond Formation

The formation of the aryl-benzylic C-C bond is a critical step in the synthesis of this compound. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, offering an alternative to traditional palladium-catalyzed methods. nih.gov These reactions are prized for their high efficiency and functional group tolerance. organic-chemistry.org

In a typical nickel-catalyzed approach, a derivative of 1-chloro-4-iodobenzene is coupled with a 2-ethoxybenzyl halide or a related electrophile. The nickel catalyst, often in a low oxidation state (Ni(0)), facilitates the reaction through a catalytic cycle that typically involves oxidative addition, transmetalation, and reductive elimination. nih.gov The choice of ligand for the nickel catalyst is crucial for the reaction's success, influencing both yield and selectivity. chinesechemsoc.org

Recent advancements have highlighted nickel's ability to catalyze reactions involving radical intermediates, which can be particularly useful for coupling sterically hindered substrates. acs.org This approach can create C-C bonds with high atom economy, a key principle of green chemistry. thieme-connect.deamanote.com

Table 1: Comparison of Catalytic Systems for C-C Bond Formation

| Catalyst System | Typical Substrates | Advantages |

| Nickel-based | Benzylic pivalates, ammonium (B1175870) triflates, aryl halides | High functional group tolerance, cost-effective, can proceed via radical mechanisms. organic-chemistry.orgnih.gov |

| Palladium-based | Benzylic carbonates, arylboronic acids | Well-established, broad scope, predictable stereochemistry. acs.org |

| Cobalt-based | Benzylzinc bromides, aryl iodides/bromides | Mild conditions, high selectivity, avoids palladium. nih.gov |

Electrophilic Aromatic Substitution for Aryl-Benzylic Linkage Formation

The Friedel-Crafts reaction, a classic example of electrophilic aromatic substitution (EAS), provides a direct method for forming the aryl-benzylic linkage. organic-chemistry.org This process can be divided into two main strategies: alkylation and acylation followed by reduction.

In Friedel-Crafts alkylation, 1-chloro-4-iodobenzene could theoretically be reacted with a 2-ethoxybenzyl halide in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). However, this direct approach is often plagued by issues such as polyalkylation and carbocation rearrangements. libretexts.org

A more controlled and widely used approach is Friedel-Crafts acylation. This involves reacting 1-chloro-4-iodobenzene with 2-ethoxybenzoyl chloride, again using a Lewis acid catalyst. This reaction forms the ketone precursor, (2-chloro-5-iodophenyl)(2-ethoxyphenyl)methanone. atomfair.com Unlike alkylation, the acylation reaction introduces a deactivating acyl group, which prevents further substitution on the aromatic ring, leading to a mono-acylated product. organic-chemistry.org The resulting ketone is then subjected to a reduction step to yield the final diarylmethane structure.

The regioselectivity of the acylation is governed by the directing effects of the substituents on the benzene ring. The chloro and iodo groups are deactivating but ortho-, para-directing. uci.edu The acylation is expected to occur at the position ortho to the chlorine and para to the iodine, leading to the desired substitution pattern.

Deoxygenative Reduction of Related Ketone Precursors

Following Friedel-Crafts acylation, the most common and high-yielding route to this compound is the deoxygenative reduction of the intermediate ketone, (2-chloro-5-iodophenyl)(2-ethoxyphenyl)methanone. chemicalbook.comchemicalbook.com This transformation specifically removes the carbonyl oxygen and reduces the ketone to a methylene (B1212753) (-CH₂-) group.

A highly effective method for this reduction utilizes a combination of triethylsilane (Et₃SiH) as the reducing agent and a Lewis acid, typically boron trifluoride diethyl etherate (BF₃·OEt₂), as an activator. chemicalbook.com The reaction is generally carried out in a suitable solvent like acetonitrile (B52724).

The process involves the activation of the carbonyl group by the Lewis acid, followed by hydride transfer from the silane (B1218182). This method is favored for its mild conditions and high yields, often exceeding 95%. chemicalbook.com

Table 2: Typical Conditions for Deoxygenative Reduction

| Reagents | Solvent | Temperature | Reaction Time | Yield |

| Triethylsilane, Boron trifluoride diethyl etherate | Acetonitrile | 5 - 20 °C | 17.5 hours | ~97% chemicalbook.com |

Ether Linkage Formation: Applications of Williamson Ether Synthesis Principles

The 2-ethoxybenzyl portion of the target molecule contains an ether linkage. While this group is typically introduced as part of a pre-formed starting material (e.g., 2-ethoxybenzoyl chloride or a 2-ethoxybenzyl halide), the synthesis of these precursors often relies on the principles of the Williamson ether synthesis. masterorganicchemistry.comwikipedia.org

This classic Sₙ2 reaction involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com To synthesize a precursor like 2-ethoxybenzyl alcohol, one would start with 2-hydroxybenzyl alcohol (salicyl alcohol). The hydroxyl group is deprotonated with a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. This nucleophilic alkoxide is then reacted with an ethylating agent, like ethyl bromide or ethyl iodide, to form the ether bond. youtube.com

The efficiency of the Williamson ether synthesis is highest with primary alkyl halides and is sensitive to steric hindrance. wikipedia.orgchem-station.com The use of polar aprotic solvents like DMF or acetonitrile can help to accelerate the Sₙ2 reaction. byjus.com

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is essential for maximizing the yield and purity of this compound while minimizing costs and reaction times. researchgate.netresearchgate.net For each synthetic step, variables such as catalyst, solvent, temperature, and reagent stoichiometry are carefully controlled.

In Friedel-Crafts Acylation: The choice and amount of Lewis acid catalyst are critical. While AlCl₃ is common, other catalysts may offer milder conditions or improved regioselectivity. The reaction temperature must be controlled to prevent side reactions.

In Deoxygenative Reduction: The molar equivalents of both triethylsilane and boron trifluoride etherate are optimized to ensure complete conversion of the ketone precursor. A specific procedure reports using 2.25 equivalents of triethylsilane and 2.50 equivalents of boron trifluoride-diethyletherate to achieve a high yield of 97.4%. chemicalbook.com The temperature is initially kept low (around 5°C) during reagent addition and then allowed to warm to ambient temperature. chemicalbook.com

In Cross-Coupling Reactions: Catalyst loading, ligand choice, base, and solvent are all interconnected variables. For instance, in nickel-catalyzed couplings, the ligand can influence the stability and reactivity of the catalytic species, directly impacting the reaction's efficiency. organic-chemistry.org

Stereochemical Control and Regioselectivity in Synthesis

Regioselectivity: The specific substitution pattern of this compound is a result of carefully planned regiochemical control throughout the synthesis. The starting material for the Friedel-Crafts acylation route, 1-chloro-4-iodobenzene, dictates the final positions of these two halogens. During the acylation step, the incoming 2-ethoxybenzoyl group is directed to the C2 position, which is ortho to the chlorine atom and meta to the iodine atom. This is consistent with the ortho-, para-directing nature of halogens in electrophilic aromatic substitution. uci.edursc.org

Stereochemical Control: The target molecule, this compound, is achiral as the benzylic carbon is bonded to two identical hydrogen atoms. Therefore, stereochemical control at this position is not a factor in its synthesis. However, the broader field of diarylmethane synthesis includes many examples where the benzylic carbon is a stereocenter. In such cases, asymmetric synthesis strategies, often employing chiral catalysts or auxiliaries, are used to control the stereochemical outcome and produce enantioenriched products. nih.govresearchgate.net Nickel-catalyzed cross-coupling reactions, for example, have been developed to proceed with high stereospecificity, meaning the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov

Green Chemistry Principles in the Synthesis of this compound

Applying the principles of green chemistry to the synthesis of pharmaceutical intermediates like this compound is crucial for environmental sustainability. tandfonline.comnih.gov Key considerations include:

Atom Economy: Catalytic methods, such as nickel-catalyzed cross-couplings, are inherently more atom-economical than stoichiometric reactions like traditional Friedel-Crafts acylations, which require large amounts of Lewis acid catalyst that are ultimately converted into waste. thieme-connect.de

Use of Safer Solvents: Many traditional organic solvents are volatile and hazardous. nih.gov Research is ongoing to replace solvents like dichloromethane (B109758) with greener alternatives such as bio-based solvents or to develop solvent-free reaction conditions. rsc.orgresearchgate.netsigmaaldrich.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure, when possible, reduces energy consumption. Microwave-assisted synthesis is another technique that can accelerate reactions, often leading to shorter reaction times and reduced energy use. mdpi.com

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents. acs.org The deoxygenative reduction step, for example, uses a catalytic amount of Lewis acid to activate the ketone, while the silane is the stoichiometric reductant. Transition metal-catalyzed C-C bond formations are excellent examples of this principle in action.

Waste Prevention: Designing synthetic routes to minimize the formation of byproducts is a core tenet of green chemistry. The high yield and clean conversion of the deoxygenative reduction step contribute positively to waste prevention. chemicalbook.com

By evaluating each step of the synthesis against these principles, chemists can identify opportunities to develop more sustainable and environmentally responsible manufacturing processes. mdpi.comsemanticscholar.org

Comprehensive Spectroscopic and Structural Elucidation of 1 Chloro 2 2 Ethoxybenzyl 4 Iodobenzene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR (¹H NMR) for Proton Environment Analysis

No experimental or predicted ¹H NMR data for 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene could be located.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

No experimental or predicted ¹³C NMR data for this compound are available.

Advanced Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY) for Connectivity and Proximity Assessment

There are no published studies detailing the use of 2D NMR techniques for the structural elucidation of this compound.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Accurate mass determination and fragmentation pathway data from high-resolution mass spectrometry for this compound are not available in the reviewed literature.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

No infrared (IR) spectroscopic data for this compound has been found.

Raman Spectroscopy for Molecular Fingerprinting and Vibrational Modes

No Raman spectroscopic data for this compound is publicly available.

X-ray Crystallography for Definitive Solid-State Structural Determination and Conformation Analysis

A thorough search of publicly available scientific literature and crystallographic databases reveals no specific published data on the single-crystal X-ray diffraction analysis of this compound. Consequently, a definitive solid-state structural determination, including detailed conformational analysis based on experimental X-ray crystallography, cannot be provided at this time.

For a crystalline form of a compound to be analyzed by X-ray crystallography, a suitable single crystal must first be obtained. The lack of available data may be due to a number of factors, such as the compound existing as an oil or amorphous solid under typical conditions, challenges in growing crystals of sufficient quality for diffraction studies, or the data may have been generated but not published in the public domain.

Without experimental crystallographic data, it is not possible to generate the corresponding detailed research findings or data tables for parameters such as:

Crystal system and space group

Unit cell dimensions

Bond lengths and angles

Torsion angles defining the molecular conformation

Intermolecular interactions in the crystal lattice

Should X-ray crystallographic data for this compound become available in the future, a detailed analysis of its solid-state structure and conformation could be performed.

Mechanistic Investigations and Reactivity Profiling of 1 Chloro 2 2 Ethoxybenzyl 4 Iodobenzene

Reactivity of Aromatic Halides (Chloro and Iodo)

The benzene (B151609) ring of the target molecule is substituted with two different halogen atoms, iodine and chlorine. This di-halogenated structure presents opportunities for selective functionalization, as the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds exhibit significantly different reactivities. This difference is primarily attributed to their bond dissociation energies (BDEs), with the C-I bond being considerably weaker and more readily cleaved than the C-Cl bond.

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. libretexts.orglibretexts.org

For an SNAr reaction to occur at a reasonable rate, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group. wikipedia.orglibretexts.orglibretexts.org These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. libretexts.org

In the case of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene, the aromatic ring lacks strong activating EWGs. The substituents present are a chloro group, an iodo group, and an ethoxybenzyl group. Halogens are weakly deactivating via their inductive effect, while the ethoxybenzyl group is a weakly activating group. uobabylon.edu.iqlibretexts.org None of these are positioned to effectively stabilize a Meisenheimer complex that would result from nucleophilic attack at either the chloro- or iodo-substituted carbon. Consequently, this compound is expected to be highly unreactive towards nucleophilic aromatic substitution under standard SNAr conditions.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The reactivity of aryl halides in these reactions, which typically involve a catalytic cycle of oxidative addition, transmetalation, and reductive elimination, is highly dependent on the identity of the halogen. nih.gov The ease of the initial oxidative addition step generally follows the trend of carbon-halogen bond dissociation energy: C–I > C–Br > C–Cl > C–F. nih.govwhiterose.ac.uk

This reactivity difference allows for the chemoselective functionalization of polyhalogenated aromatic compounds. whiterose.ac.uk For this compound, the C-I bond is significantly more reactive than the C-Cl bond towards oxidative addition by common transition metal catalysts, particularly those based on palladium. This allows for selective cross-coupling reactions at the C4 (iodo) position while leaving the C1 (chloro) position intact.

Common cross-coupling reactions that can be selectively performed at the iodo position include:

Suzuki-Miyaura Coupling: Reaction with an organoboron reagent.

Heck Coupling: Reaction with an alkene.

Sonogashira Coupling: Reaction with a terminal alkyne.

Buchwald-Hartwig Amination: Reaction with an amine.

By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to exclusively form a new bond at the site of the iodine atom. Functionalization of the less reactive C-Cl bond would require more forcing conditions, such as higher temperatures, different catalyst systems, or the use of more reactive nucleophiles, after the C-I position has already reacted.

| Aryl Halide (Ar-X) | Relative Rate of Oxidative Addition | Typical Reaction Conditions |

|---|---|---|

| Ar-I | ~103 - 106 | Mild (often room temperature to 80 °C) |

| Ar-Br | ~101 - 102 | Moderate (typically 60-120 °C) |

| Ar-Cl | 1 | Forcing (often >100 °C, specialized ligands required) |

The differential reactivity of the C-I and C-Cl bonds also dictates the selective formation of organometallic intermediates.

Grignard Reagents: The formation of a Grignard reagent (ArMgX) involves the reaction of an aryl halide with magnesium metal. This reaction is more facile for aryl iodides than for aryl chlorides. Therefore, treating this compound with magnesium would selectively form the Grignard reagent at the C4 position, yielding 4-chloro-3-(2-ethoxybenzyl)phenylmagnesium iodide.

Organolithium Compounds: Organolithium reagents can be prepared either by direct reaction with lithium metal or, more commonly, through metal-halogen exchange with an existing organolithium compound like n-butyllithium. wikipedia.org The rate of metal-halogen exchange is significantly faster for iodine than for chlorine (I > Br > Cl). wikipedia.org Consequently, reacting this compound with one equivalent of n-butyllithium at low temperature would result in rapid and selective exchange at the C-I bond, producing 4-chloro-3-(2-ethoxybenzyl)phenyllithium. wikipedia.orgrsc.orgsaylor.org This organolithium intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups exclusively at the C4 position.

Reductive dehalogenation, the replacement of a halogen atom with a hydrogen atom, can be achieved through various methods, including catalytic hydrogenation. organic-chemistry.org This process is also chemoselective, with the ease of reduction mirroring the reactivity observed in cross-coupling and organometallic formation. The weaker C-I bond is much more susceptible to hydrogenolysis than the stronger C-Cl bond.

Using a catalyst such as palladium on carbon (Pd/C) with a hydrogen source (e.g., H₂ gas, transfer hydrogenation agents like sodium hypophosphite or 2-propanol), it is possible to selectively reduce the C-I bond of this compound. organic-chemistry.orgresearchgate.netorganic-chemistry.orglookchem.com This would yield 1-chloro-2-(2-ethoxybenzyl)benzene, leaving the chlorine atom untouched. Removal of the more robust aryl chloride would necessitate more forcing conditions, such as higher catalyst loading, higher temperatures, or more potent reducing systems. organic-chemistry.orglookchem.com

| Reaction Type | More Reactive Site (C4-I) | Less Reactive Site (C1-Cl) | Controlling Factor |

|---|---|---|---|

| Cross-Coupling | High | Low | Bond Dissociation Energy (Oxidative Addition) |

| Grignard Formation | High | Low | Ease of Mg insertion |

| Metal-Halogen Exchange | High | Low | Kinetic rate of exchange |

| Reductive Dehalogenation | High | Low | Ease of bond cleavage (Hydrogenolysis) |

Reactivity of the Ethoxy Moiety

Aryl ethers are generally stable and unreactive compounds, which is why they are often used as solvents. pressbooks.pub However, the ether linkage can be cleaved under specific, typically harsh, conditions. wikipedia.org

The cleavage of the aryl-O-ethyl bond in this compound requires breaking a stable sp² C-O bond or an sp³ C-O bond. Cleavage almost invariably occurs at the alkyl-oxygen bond (sp³ C-O) because the aryl-oxygen bond (sp² C-O) is stronger and cleavage would require the formation of an unstable phenyl cation. masterorganicchemistry.com

Acid-Catalyzed Cleavage: Strong protic acids, particularly HBr and HI, can cleave ethers. pressbooks.pub The mechanism involves initial protonation of the ether oxygen to form a good leaving group (an alcohol). numberanalytics.com A nucleophile (Br⁻ or I⁻) then attacks the carbon of the ethyl group in an SN2 reaction, displacing the phenol (B47542) and forming ethyl halide. pressbooks.pubmasterorganicchemistry.com

Lewis Acid-Mediated Cleavage: A more common and effective method for cleaving aryl alkyl ethers is the use of strong Lewis acids, with boron tribromide (BBr₃) being the reagent of choice. tandfonline.comtandfonline.com The mechanism is thought to proceed as follows:

The Lewis acidic boron atom coordinates to the lone pair of the ether oxygen, forming an oxonium ion complex. This activates the ether for cleavage.

A bromide ion, either from BBr₃ itself or from another BBr₃-ether adduct, acts as a nucleophile. ufp.pt

The bromide attacks the ethyl group via an SN2 pathway, leading to the cleavage of the C-O bond.

This generates ethyl bromide and a diaryloxyborane intermediate.

Subsequent aqueous workup hydrolyzes the boron-oxygen bond to yield the final phenol product, 2-(5-chloro-2-iodobenzyl)phenol.

Recent computational studies suggest that for aryl methyl ethers, one equivalent of BBr₃ can cleave up to three equivalents of the ether before hydrolysis. nih.govnih.gov This highlights the efficiency of BBr₃ as a demethylating and, by extension, dealkylating agent for aryl ethers.

Stability under Acidic and Basic Conditions

The stability of this compound is dictated by the resilience of its functional groups—a diarylmethane core, an ether linkage, and halogen substituents on aromatic rings—to acidic and basic environments.

Acidic Conditions: The molecule is expected to be relatively stable in mild acidic solutions. However, under strongly acidic conditions, the ether linkage is the most probable site of reaction. The oxygen atom of the ethoxy group can be protonated, making the adjacent carbon atoms susceptible to nucleophilic attack or elimination. Cleavage of the ethyl group to yield ethanol (B145695) and a phenolic intermediate could occur under harsh conditions (e.g., using strong hydrohalic acids like HBr or HI). The aromatic C-Cl and C-I bonds are generally stable to acid-catalyzed hydrolysis.

Basic Conditions: The compound is anticipated to show considerable stability in the presence of common bases. The C-Cl and C-I bonds on the aromatic ring are unreactive towards nucleophilic aromatic substitution unless activated by strongly electron-withdrawing groups, which are not present. The most reactive site under strongly basic conditions would be the benzylic protons of the methylene (B1212753) bridge. A very strong base, such as an organolithium reagent, could deprotonate the benzylic position to form a resonance-stabilized carbanion. nih.gov Under typical aqueous or alcoholic basic conditions, the molecule is expected to remain largely intact.

| Condition | Potential Reaction Site | Probable Outcome | Relative Stability |

| Mild Acidic | Ether Oxygen (lone pair) | Reversible protonation | High |

| Strong Acidic | Ether Linkage (C-O bond) | Cleavage to phenol and ethanol | Moderate to Low |

| Mild Basic | Benzylic Protons | No significant reaction | High |

| Strong Basic | Benzylic Protons (C-H) | Deprotonation to form a carbanion | Low |

Reactivity of the Benzylic Methylene Group

The methylene (-CH₂-) bridge connecting the two aromatic rings is a "benzylic position." This position is known for its enhanced reactivity due to the ability of the adjacent aromatic rings to stabilize radical, cationic, and anionic intermediates through resonance. libretexts.org

The benzylic methylene group is susceptible to oxidation by strong oxidizing agents. This is a common reaction for alkylbenzenes, provided they have at least one benzylic hydrogen. libretexts.org The reaction proceeds to convert the alkyl side-chain into a carboxylic acid, but for a diarylmethane, the oxidation typically stops at the ketone stage.

The oxidation of this compound would yield the corresponding ketone, (2-chloro-5-iodophenyl)(2-ethoxyphenyl)methanone. This transformation is fundamental in organic synthesis for converting readily available precursors into valuable carbonyl compounds. mdpi.com A variety of reagents can accomplish this, often under vigorous conditions.

| Oxidizing Agent | Typical Conditions | Expected Product |

| Potassium Permanganate (KMnO₄) | Basic, heat, then acid workup | (2-chloro-5-iodophenyl)(2-ethoxyphenyl)methanone |

| Chromic Acid (H₂CrO₄) | Generated from CrO₃ or Na₂Cr₂O₇ in acid | (2-chloro-5-iodophenyl)(2-ethoxyphenyl)methanone |

| Molecular Oxygen (O₂) | With a metal catalyst (e.g., Cu or Fe) | (2-chloro-5-iodophenyl)(2-ethoxyphenyl)methanone beilstein-journals.org |

| tert-Butyl Hydroperoxide (TBHP) | With a transition metal catalyst | (2-chloro-5-iodophenyl)(2-ethoxyphenyl)methanone mdpi.com |

The bond dissociation energy (BDE) of a benzylic C-H bond is significantly lower (~90 kcal/mol) than that of typical primary or secondary alkyl C-H bonds, making it the preferred site for hydrogen abstraction by radical initiators. masterorganicchemistry.com

Upon abstraction of a hydrogen atom from the methylene bridge, a benzylic radical is formed. This radical is highly stabilized by delocalization of the unpaired electron into the π-systems of both adjacent aromatic rings. libretexts.org This stability facilitates reactions that proceed via a radical mechanism.

A classic example is free-radical bromination using N-bromosuccinimide (NBS) in the presence of light (hν) or a radical initiator like benzoyl peroxide. This reaction is highly selective for the benzylic position. libretexts.orgyoutube.com For this compound, this would result in the formation of 1-bromo-1-(2-chloro-5-iodophenyl)-1-(2-ethoxyphenyl)methane.

Mechanism of Benzylic Bromination:

Initiation: The initiator (e.g., light) causes homolytic cleavage of Br₂ (present in low concentration from NBS) to form two bromine radicals (Br•).

Propagation:

A bromine radical abstracts a hydrogen atom from the benzylic methylene group, forming HBr and the resonance-stabilized benzylic radical.

The benzylic radical reacts with a Br₂ molecule to form the brominated product and a new bromine radical, which continues the chain.

Termination: The reaction is terminated by the combination of any two radical species.

Electrophilic Aromatic Substitution Reactions on the Substituted Benzene Rings

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on an aromatic ring with an electrophile. The position of substitution is directed by the existing substituents on the ring, which can be activating (rate-increasing) or deactivating (rate-decreasing). wikipedia.orgorganicchemistrytutor.com

The target molecule has two distinct aromatic rings, each with its own set of substituents, leading to different reactivity profiles.

Ring A (1-Chloro-4-iodo-2-benzyl Substituted Ring):

-Cl (Chloro): Weakly deactivating, ortho, para-directing.

-I (Iodo): Weakly deactivating, ortho, para-directing.

-CH₂-Ar (Benzyl group): Weakly activating, ortho, para-directing.

Ring B (2-Ethoxy-1-benzyl Substituted Ring):

-OCH₂CH₃ (Ethoxy): Strongly activating, ortho, para-directing.

-CH₂-Ar (Benzyl group): Weakly activating, ortho, para-directing.

The ethoxy group is a powerful activating group due to the resonance donation of its oxygen lone pairs. organicchemistrytutor.com It will strongly direct incoming electrophiles to its ortho and para positions. The para position is sterically accessible, while one ortho position is blocked by the benzyl (B1604629) group. Therefore, electrophilic substitution is overwhelmingly likely to occur on this ring, primarily at the position para to the highly activating ethoxy group.

| Ring | Substituents | Overall Effect | Predicted Major Substitution Position(s) |

| A (Chloro-iodo-benzyl) | -Cl (deactivating), -I (deactivating), -CH₂Ar (activating) | Deactivated | Ortho to the benzyl group |

| B (Ethoxy-benzyl) | -OCH₂CH₃ (strongly activating), -CH₂Ar (activating) | Strongly Activated | Para to the ethoxy group |

Mechanistic Studies: Kinetics, Thermodynamics, and Transition State Analysis

Detailed mechanistic studies for this specific molecule are not available, but the kinetics, thermodynamics, and transition states for its characteristic reactions can be analyzed based on general principles.

Kinetics:

Benzylic Oxidation/Halogenation: The rate-determining step for many reactions at the benzylic position, such as radical halogenation or oxidation, is the initial homolytic cleavage of the C-H bond to form the benzylic radical. researchgate.net The rate of this step is influenced by the stability of the radical being formed. For this compound, the resulting radical is well-stabilized, suggesting a relatively fast reaction at this site compared to non-benzylic positions.

Electrophilic Aromatic Substitution: The rate-determining step is the attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. organicchemistrytutor.com The rate of reaction is highly dependent on the substituents present. Ring B, with its strongly activating ethoxy group, will react much faster than Ring A.

Thermodynamics:

Benzylic Radical Stability: The stability of the benzylic radical intermediate is a key thermodynamic factor in radical reactions. The delocalization of the radical electron across two phenyl rings makes its formation more thermodynamically favorable compared to the formation of a simple alkyl radical.

Sigma Complex Stability: In EAS reactions, the thermodynamic stability of the intermediate sigma complex determines the orientation of substitution. Activating groups like the ethoxy group stabilize the positive charge in the sigma complex through resonance, particularly when the attack is at the ortho or para positions, making these pathways thermodynamically preferred. libretexts.org

Transition State Analysis: According to the Hammond postulate, the transition state of a reaction step will resemble the species (reactant, intermediate, or product) to which it is closest in energy.

Hydrogen Abstraction: The formation of the high-energy benzylic radical is an endergonic process. Therefore, the transition state for hydrogen abstraction will closely resemble the structure and energy of the benzylic radical itself. Factors that stabilize the radical (like resonance) will also stabilize the transition state, thus lowering the activation energy and increasing the reaction rate. oregonstate.edu

Electrophilic Attack: The formation of the high-energy sigma complex is the rate-limiting step in EAS. The transition state leading to it will resemble the sigma complex. The electronic effects of the substituents that stabilize the sigma complex will also stabilize the transition state, explaining the observed directing effects and reaction rates. libretexts.org

| Reaction Type | Rate-Determining Step | Key Intermediate | Thermodynamic Control | Transition State Resembles |

| Radical Halogenation | Benzylic C-H bond cleavage | Benzylic Radical | Stability of benzylic radical | Benzylic Radical |

| Oxidation | Benzylic C-H bond cleavage | Benzylic Radical/Cation | Stability of benzylic intermediate | Benzylic Radical/Cation |

| EAS | Electrophile attack on ring | Sigma Complex (Arenium Ion) | Stability of sigma complex | Sigma Complex |

Derivatization Strategies and Analogue Synthesis for Research Exploration

Selective Functionalization of Halogen Atoms: Orthogonal Reactivity of Chloro and Iodo

A key feature of 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene is the presence of two different halogen atoms, which allows for selective and sequential chemical modifications. The differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the cornerstone of this "orthogonal" reactivity. In palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, the C-I bond is significantly more reactive than the C-Cl bond. This disparity enables the selective substitution of the iodo group while leaving the chloro group intact for subsequent transformations.

This selective functionalization allows for a stepwise introduction of different substituents onto the aromatic ring. For instance, an initial Suzuki coupling at the C-I bond can introduce an aryl or heteroaryl group, followed by a subsequent, more forcing, coupling reaction at the C-Cl bond to introduce a second, different group. This stepwise approach provides precise control over the final molecular structure.

Table 1: Representative Selective Cross-Coupling Reactions

| Entry | Coupling Partner | Catalyst System | Product |

|---|---|---|---|

| 1 | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 4-Phenyl-1-chloro-2-(2-ethoxybenzyl)benzene |

| 2 | 2-Thienylboronic acid | Pd(dppf)Cl₂, Cs₂CO₃ | 4-(Thiophen-2-yl)-1-chloro-2-(2-ethoxybenzyl)benzene |

Modifications of the Ethoxy Group: Ether Cleavage and Re-etherification

The ethoxy group on the benzyl (B1604629) moiety represents another site for chemical modification. Cleavage of the ether bond can be achieved using various reagents, such as strong protic acids (e.g., HBr, HI) or Lewis acids (e.g., BBr₃). This dealkylation reaction yields the corresponding 2-(2-hydroxybenzyl) derivative, which can then serve as a precursor for the synthesis of a wide range of new analogues through re-etherification or other functionalizations of the newly exposed phenolic hydroxyl group.

Re-etherification can be accomplished by reacting the phenolic intermediate with a variety of alkylating agents under basic conditions. This allows for the introduction of different alkoxy groups, potentially modulating the compound's physicochemical properties such as solubility and lipophilicity.

Table 2: Ether Cleavage and Re-etherification Strategies

| Reaction | Reagents and Conditions | Product |

|---|---|---|

| Ether Cleavage | BBr₃, CH₂Cl₂ | 1-Chloro-4-iodo-2-(2-hydroxybenzyl)benzene |

| Re-etherification | CH₃I, K₂CO₃, Acetone | 1-Chloro-4-iodo-2-(2-methoxybenzyl)benzene |

Functionalization and Derivatization of the 2-Ethoxybenzyl Moiety

The benzylic methylene (B1212753) group (the CH₂ linking the two aromatic rings) is another key site for derivatization. This position is susceptible to oxidation, which can lead to the formation of a ketone. rsc.orgcdnsciencepub.com Such a transformation introduces a new functional group that can be further manipulated, for example, through reduction to a secondary alcohol or conversion to other functionalities.

Furthermore, the aromatic ring of the 2-ethoxybenzyl group can undergo electrophilic aromatic substitution. The ethoxy group is an ortho-, para-directing activator, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the ethoxy group. This allows for the introduction of various substituents, such as nitro groups, halogens, or acyl groups, onto this second aromatic ring, further expanding the chemical diversity of the synthesized analogues.

Regioselective Introduction of New Functional Groups onto the Aromatic Systems

The regioselective introduction of additional functional groups onto the 1-chloro-4-iodobenzene (B104392) ring system is governed by the directing effects of the existing substituents. The chloro and iodo groups are deactivating ortho-, para-directors, while the 2-ethoxybenzyl group is an activating ortho-, para-director. The interplay of these electronic effects, along with steric considerations, will determine the position of incoming electrophiles. openstax.orglibretexts.orglibretexts.org For instance, nitration or halogenation would likely occur at the positions ortho or para to the activating benzyl group, while taking into account the deactivating nature of the halogens.

Directed ortho-metalation is another powerful strategy for regioselective functionalization. By using a directed metalating group, it is possible to deprotonate a specific ortho position, followed by quenching with an electrophile to introduce a new substituent with high regiocontrol.

Synthesis of Deuterated and Isotopically Labeled Analogues for Mechanistic Studies

The synthesis of deuterated or otherwise isotopically labeled analogues of this compound is invaluable for mechanistic studies in various chemical and biological processes. siu.edu Deuterium can be introduced at specific positions, for example, at the benzylic methylene group, by using deuterated reducing agents in the synthesis of the benzyl moiety. organic-chemistry.orgthieme-connect.com Alternatively, H/D exchange reactions can be employed under specific catalytic conditions.

Isotopically labeling the aromatic rings, for instance with ¹³C, can also be achieved by using appropriately labeled starting materials in the synthetic sequence. These labeled compounds are crucial tools for techniques such as NMR spectroscopy and mass spectrometry to trace metabolic pathways, elucidate reaction mechanisms, and study binding interactions. nih.gov

Strategies for Structural Diversification and Chemical Library Generation

The multiple reactive handles on the this compound scaffold make it an excellent starting point for the generation of chemical libraries for high-throughput screening. scilit.comresearchgate.net By employing combinatorial chemistry approaches, a large number of derivatives can be synthesized in a systematic and efficient manner.

Computational and Theoretical Chemistry Studies of 1 Chloro 2 2 Ethoxybenzyl 4 Iodobenzene

Quantum Chemical Calculations: Electronic Structure, Bonding, and Energetics

Quantum chemical calculations, such as those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. These studies would typically yield information on:

Electronic Structure: Distribution of electrons, molecular orbital energies (e.g., HOMO and LUMO), and the resulting electronic potential maps.

Bonding: The nature and strength of chemical bonds within the molecule.

Energetics: Key thermodynamic properties like the heat of formation and total electronic energy.

Currently, there are no published studies containing specific data, such as HOMO/LUMO energies or Mulliken charge distributions, for 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is critical for understanding the three-dimensional structure and flexibility of a molecule, which dictates its interactions and reactivity.

Conformational Analysis: This involves identifying stable conformers (rotational isomers) and the energy barriers between them.

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the compound's dynamic behavior, flexibility, and interactions with its environment (e.g., in a solvent).

No specific studies detailing the potential energy surface, stable conformers, or the results of molecular dynamics simulations for this compound are available.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods can predict spectroscopic data, which is invaluable for structural elucidation and for complementing experimental results.

NMR Chemical Shifts: Quantum chemical calculations can predict 1H and 13C NMR chemical shifts, aiding in the assignment of experimental spectra.

IR Frequencies: Theoretical calculations can determine the vibrational modes of the molecule, corresponding to the peaks observed in an infrared spectrum.

While general computational methods for predicting spectroscopic parameters exist, no literature providing calculated NMR or IR data specifically for this compound has been found.

Reaction Mechanism Elucidation and Transition State Modeling using Computational Methods

Computational chemistry is a powerful tool for exploring the pathways of chemical reactions. This involves:

Reaction Mechanism Elucidation: Mapping the step-by-step process of a chemical transformation.

Transition State Modeling: Calculating the structure and energy of the high-energy transition state that connects reactants and products, which is crucial for determining reaction kinetics.

There are no published computational studies that model reaction mechanisms or identify transition state structures involving this compound.

Structure-Reactivity Relationship Prediction (SRRP) for Chemical Transformations

SRRP studies aim to correlate a molecule's structural features with its chemical reactivity. Computational descriptors (e.g., electronic properties, steric parameters) are often used to build predictive models. Such studies would help in understanding how modifications to the structure of this compound would influence its reactivity in various chemical transformations. No SRRP studies specific to this compound have been identified.

Advanced Analytical Method Development for 1 Chloro 2 2 Ethoxybenzyl 4 Iodobenzene

Chromatographic Separation Techniques

Chromatographic techniques are central to the analytical strategy for 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene, enabling the separation, identification, and quantification of the main component and any process-related impurities or degradation products.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity and quantifying this compound. A reversed-phase HPLC method is typically employed, offering excellent resolution and sensitivity.

Method development for Dapagliflozin and its related impurities provides a strong basis for a suitable method for this intermediate. innovareacademics.inresearchgate.net A typical HPLC method would involve a C18 column, which is effective for separating non-polar to moderately polar compounds. The mobile phase generally consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, run in a gradient mode to ensure the effective elution of all components. innovareacademics.in UV detection is commonly used, with the wavelength selected based on the chromophoric properties of the molecule. A patent for the synthesis of 1-Chloro-2-(4-ethoxybenzyl)-4-iodobenzene reported purity analysis by HPLC at 220 nm. chemicalbook.com Another method for Dapagliflozin and its impurities utilized a wavelength of 245 nm. innovareacademics.inresearchgate.net

Detailed research findings have led to the optimization of HPLC parameters to ensure accurate and reliable results. The selection of the stationary phase, mobile phase composition and pH, and the gradient program are critical to achieving the desired separation.

Interactive Data Table: HPLC Method Parameters for Purity Assessment

| Parameter | Condition | Rationale |

| Column | Hypersil BDS C18 (250 mm x 4.6 mm, 5 µm) | Provides good resolution for aromatic and halogenated compounds. innovareacademics.inresearchgate.net |

| Mobile Phase A | Phosphate (B84403) Buffer (pH 6.5) | Buffering the mobile phase ensures consistent retention times and peak shapes. innovareacademics.inresearchgate.net |

| Mobile Phase B | Acetonitrile:Water (90:10 v/v) | Acetonitrile is a common organic modifier providing good separation efficiency. innovareacademics.inresearchgate.net |

| Gradient Program | Time-based gradient | Optimizes separation of the main peak from potential impurities with varying polarities. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate that provides a balance between analysis time and separation efficiency. innovareacademics.inresearchgate.net |

| Column Temperature | 35°C | Maintaining a constant temperature ensures reproducibility of retention times. uobaghdad.edu.iq |

| Detection | UV at 224 nm or 245 nm | Wavelengths at which the compound and related structures exhibit significant absorbance. innovareacademics.inuobaghdad.edu.iq |

| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |

Gas Chromatography (GC) is the preferred method for the analysis of volatile organic impurities, such as residual solvents, that may be present in the this compound intermediate from the synthesis process. alentris.org Static headspace sampling is often coupled with GC to introduce only the volatile components into the system, thereby protecting the analytical column from non-volatile matrix components. scholarsresearchlibrary.comsemanticscholar.org

The choice of the GC column is critical for separating various potential residual solvents. A column with a non-polar or mid-polar stationary phase, such as a DB-624, is often suitable for this purpose. scholarsresearchlibrary.comresearchgate.net A flame ionization detector (FID) is commonly used for quantification due to its broad applicability to organic compounds.

Interactive Data Table: GC-Headspace Method for Residual Solvents

| Parameter | Condition | Rationale |

| Column | DB-624 (60 m x 0.53 mm, 3.0 µm) | A column specifically designed for the analysis of residual solvents. semanticscholar.orgresearchgate.net |

| Carrier Gas | Nitrogen or Helium | Inert gases that serve as the mobile phase in GC. semanticscholar.org |

| Injector Temperature | 200°C | Ensures rapid volatilization of the sample. rjptonline.org |

| Oven Program | Temperature gradient (e.g., 40°C hold, then ramp) | Programmed temperature changes to separate solvents with different boiling points. scholarsresearchlibrary.com |

| Detector | Flame Ionization Detector (FID) | Provides a robust and linear response for a wide range of organic compounds. semanticscholar.org |

| Headspace Sampler | ||

| Oven Temperature | 90°C | Optimizes the partitioning of volatile analytes into the headspace. scholarsresearchlibrary.com |

| Equilibration Time | 10 min | Allows the sample to reach thermal equilibrium before injection. scholarsresearchlibrary.com |

| Diluent | N-methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (B87167) (DMSO) | High-boiling solvents capable of dissolving the sample for headspace analysis. scholarsresearchlibrary.comresearchgate.net |

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for qualitatively monitoring the progress of chemical reactions and for screening for the presence of starting materials, intermediates, and products. wisc.edulibretexts.org In the synthesis of Dapagliflozin, TLC has been used to monitor the completion of reactions involving intermediates similar to this compound. google.com

The separation on a TLC plate is based on the differential partitioning of the components of a mixture between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (a solvent or mixture of solvents). chemistryhall.com The choice of the eluting solvent system is crucial and is determined experimentally to achieve the best separation. A mixture of a non-polar solvent (like hexanes) and a more polar solvent (like ethyl acetate) is commonly used. orgchemboulder.com

Visualization of the separated spots on the TLC plate can be achieved using various methods, most commonly under UV light if the compounds are UV-active, or by staining with a chemical reagent such as iodine or potassium permanganate. rockefeller.edu

Interactive Data Table: General TLC Parameters for Reaction Monitoring

| Parameter | Description | Rationale |

| Stationary Phase | Silica gel 60 F254 coated plates | A versatile stationary phase suitable for a wide range of organic compounds; the fluorescent indicator allows for UV visualization. libretexts.org |

| Mobile Phase | Hexane:Ethyl Acetate mixtures | A common solvent system where the polarity can be adjusted by varying the ratio of the two solvents to optimize separation. orgchemboulder.com |

| Spotting | Capillary tubes | Used to apply a small, concentrated spot of the reaction mixture to the baseline of the TLC plate. libretexts.org |

| Development | In a closed chamber | Ensures the atmosphere is saturated with solvent vapors, leading to better and more reproducible chromatograms. orgchemboulder.com |

| Visualization | UV light (254 nm) and/or Iodine vapor | Non-destructive methods for visualizing the separated compounds. rockefeller.edu |

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which combine a separation method with a spectroscopic detection method, provide a powerful tool for the comprehensive analysis of complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry. rsc.org This technique is invaluable for the identification of unknown impurities and for the quantification of components at very low levels. europeanpharmaceuticalreview.com

For this compound, an LC-MS method would typically use a reversed-phase HPLC system similar to that described in section 7.1.1. The eluent from the HPLC column is directed to the mass spectrometer's ion source. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, often operated in positive ion mode. uobaghdad.edu.iq The mass spectrometer can be operated in full scan mode to obtain the mass-to-charge ratio (m/z) of the eluting compounds, or in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity in quantification. nih.gov

The mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight of 372.63 g/mol . nih.gov The isotopic pattern of this peak would be characteristic of a molecule containing one chlorine atom.

Interactive Data Table: LC-MS Method Parameters

| Parameter | Condition | Rationale |

| LC System | As per HPLC method (Section 7.1.1) | To achieve chromatographic separation prior to mass analysis. |

| Ion Source | Electrospray Ionization (ESI), Positive Mode | A soft ionization technique suitable for polar and moderately polar analytes, often producing the protonated molecular ion [M+H]+. uobaghdad.edu.iq |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Quadrupoles are robust for quantification, while TOF analyzers provide high mass accuracy for formula determination. europeanpharmaceuticalreview.com |

| Scan Mode | Full Scan (for identification), MRM (for quantification) | Full scan provides mass spectra of all eluting compounds, while MRM offers superior sensitivity for target analytes. nih.gov |

| Capillary Voltage | +5 kV | An example of a typical voltage applied to the ESI needle to generate an electrospray. nih.gov |

| Gas Temperature | 300°C | To assist in the desolvation of the droplets in the ESI source. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It combines the separation capabilities of GC with the detection power of MS. In the context of this compound analysis, GC-MS is particularly useful for the definitive identification of residual solvents and other volatile impurities. mdpi.com

The GC conditions would be similar to those described in section 7.1.2. The eluent from the GC column is introduced into the ion source of the mass spectrometer, where the molecules are typically ionized by electron impact (EI). EI is a hard ionization technique that causes extensive fragmentation of the molecule. The resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for the compound, allowing for its unambiguous identification by comparison to a spectral library.

For this compound itself, GC-MS analysis would likely show a molecular ion peak and characteristic fragment ions resulting from the cleavage of the benzyl (B1604629) group, the loss of the ethoxy group, and the loss of the halogen atoms.

Interactive Data Table: GC-MS Method Parameters

| Parameter | Condition | Rationale |

| GC System | As per GC method (Section 7.1.2) | To separate volatile components before they enter the mass spectrometer. |

| Ion Source | Electron Impact (EI), 70 eV | A standard, high-energy ionization technique that produces reproducible fragmentation patterns for library matching. rjptonline.org |

| Mass Analyzer | Quadrupole | A common and robust mass analyzer for GC-MS applications. |

| Scan Range | m/z 40-500 | A typical mass range to cover the expected masses of common solvents and fragments of the target compound. |

| Source Temperature | 230°C | To maintain the analytes in the gas phase within the ion source. rjptonline.org |

| Transfer Line Temp. | 250°C | To prevent condensation of the analytes as they pass from the GC to the MS. rjptonline.org |

Development of Specific Detection Methods

The development of specific and sensitive detection methods for this compound is crucial for its monitoring during the manufacturing process of Dapagliflozin and in the final drug substance. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with Ultraviolet (UV) detection, stands as the most prevalent and effective technique for this purpose.

The specificity of an analytical method ensures that the signal measured is unequivocally from the analyte of interest, without interference from other components such as the API, other impurities, or degradation products. Method development for this compound focuses on optimizing chromatographic conditions to achieve sufficient resolution from Dapagliflozin and other related substances.

Key parameters that are optimized during method development include:

Column Chemistry: C18 or C8 columns are commonly employed due to their hydrophobic stationary phases, which are well-suited for the separation of moderately non-polar compounds like this compound.

Mobile Phase Composition: A mixture of an aqueous buffer (such as phosphate or acetate) and an organic solvent (typically acetonitrile or methanol) is used. The gradient or isocratic elution profile is carefully adjusted to ensure baseline separation of all relevant peaks.

Detection Wavelength: The UV detector wavelength is selected based on the maximum absorbance of this compound to ensure the highest sensitivity.

Flow Rate and Column Temperature: These parameters are fine-tuned to optimize peak shape, resolution, and analysis time.

While specific validated methods for this individual impurity are not extensively published in public literature, the general approach for Dapagliflozin impurity analysis provides a framework. For instance, a typical RP-HPLC method for Dapagliflozin and its impurities would be validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.

A representative, though not specifically published for this impurity, set of HPLC conditions could be as follows:

| Parameter | Condition |

| Chromatographic System | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | Buffer solution (e.g., 0.01M Potassium dihydrogen phosphate, pH adjusted) |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient elution |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25°C - 35°C |

| Detection Wavelength | 220 nm - 240 nm |

| Injection Volume | 10 µL |

In addition to HPLC, Ultra-Performance Liquid Chromatography (UPLC) offers advantages in terms of speed, resolution, and sensitivity, utilizing sub-2 µm particle columns. Gas Chromatography-Mass Spectrometry (GC-MS) could also be a viable, albeit less common, technique for the identification and quantification of this impurity, particularly if it is volatile or can be derivatized to enhance its volatility.

Impurity Profiling and Quantification of Related Substances

Impurity profiling is a critical aspect of drug development and manufacturing, aimed at identifying and quantifying all potential impurities in a drug substance. As "Dapagliflozin Impurity 9," this compound is a key target in the impurity profile of Dapagliflozin. The goal is to ensure that its levels are consistently below the qualification threshold defined by regulatory authorities.

The quantification of this compound is typically performed using a validated HPLC method with an external standard. A reference standard of the impurity with known purity is used to prepare a calibration curve, plotting the peak area response against the concentration. The concentration of the impurity in a sample of the drug substance is then determined by interpolating its peak area from this calibration curve.

The validation of the analytical method for quantification includes the following key parameters:

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations, for example, from the reporting threshold to 150% of the specified limit for the impurity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by spiking the drug substance with a known amount of the impurity at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at different levels, including repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

A summary of typical validation parameters for the quantification of a related substance like "Dapagliflozin Impurity 9" is presented below:

| Validation Parameter | Typical Acceptance Criteria |

| Linearity (Correlation Coefficient, r²) | ≥ 0.99 |

| Accuracy (% Recovery) | 80.0% to 120.0% |

| Precision (Relative Standard Deviation, % RSD) | ≤ 10.0% for LOQ, ≤ 5.0% for higher concentrations |

| Specificity | No interference at the retention time of the analyte |

| Robustness | No significant impact on results with small, deliberate variations in method parameters |

The thorough development and validation of analytical methods are indispensable for the reliable detection and quantification of this compound. This ensures the quality, safety, and regulatory compliance of Dapagliflozin by controlling the levels of this and other process-related impurities.

Environmental Fate and Degradation Pathways of 1 Chloro 2 2 Ethoxybenzyl 4 Iodobenzene

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of a chemical compound by non-biological processes in the environment. For 1-Chloro-2-(2-ethoxybenzyl)-4-iodobenzene, these processes would primarily include photolysis, hydrolysis, and oxidation by reactive oxygen species.

Photolytic Degradation under Environmental Conditions

Photolytic degradation, or photolysis, is the breakdown of compounds by light, particularly ultraviolet (UV) radiation from the sun. Aromatic compounds containing carbon-halogen bonds are known to be susceptible to photolysis. The carbon-iodine (C-I) bond is significantly weaker than the carbon-chlorine (C-Cl) bond, making it more likely to undergo photolytic cleavage.

It is anticipated that under environmental conditions, this compound would absorb sunlight, leading to the homolytic cleavage of the C-I bond to form a free radical intermediate. This process, known as deiodination, would be a primary degradation pathway. The resulting aryl radical is highly reactive and can abstract a hydrogen atom from the surrounding medium (e.g., water) to form 1-chloro-2-(2-ethoxybenzyl)benzene. Further photolytic degradation of the C-Cl bond could occur, but at a slower rate. The presence of the ethoxybenzyl group may also influence the electronic properties of the benzene (B151609) ring and affect the rate and pathway of photolysis.

Table 1: General Principles of Photolytic Degradation of Halogenated Aromatic Compounds

| Feature | General Principle | Relevance to this compound |

| Bond Strength | C-I bonds are weaker and more susceptible to photolysis than C-Cl bonds. | The primary photolytic degradation is expected to be the cleavage of the C-I bond. |

| Mechanism | Homolytic cleavage of the carbon-halogen bond upon absorption of UV radiation. | Formation of an aryl radical and an iodine radical. |

| Primary Products | Dehalogenated aromatic compounds. | Formation of 1-chloro-2-(2-ethoxybenzyl)benzene is a likely primary product. |

| Influencing Factors | Wavelength and intensity of light, presence of photosensitizers in the environment. | The rate of degradation would depend on geographical location and season. |

Hydrolytic Stability and Degradation Pathways

Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. Aryl halides, such as the chloro and iodo substituents on this compound, are generally resistant to hydrolysis under typical environmental pH and temperature conditions. The carbon of the benzene ring is not sufficiently electrophilic to be readily attacked by water, a weak nucleophile.

Significant hydrolysis of the C-Cl and C-I bonds would likely require extreme conditions of pH and temperature that are not commonly found in the natural environment. The ether linkage in the ethoxy group is also generally stable to hydrolysis under neutral environmental conditions. Therefore, hydrolysis is not expected to be a significant abiotic degradation pathway for this compound.

Oxidative Degradation by Reactive Oxygen Species

In the environment, particularly in sunlit surface waters and the atmosphere, reactive oxygen species (ROS) such as hydroxyl radicals (•OH) are formed. These are highly reactive and can initiate the degradation of many organic compounds.

Biotic Degradation Studies

Biotic degradation involves the breakdown of organic compounds by living organisms, primarily microorganisms such as bacteria and fungi. The presence of halogen substituents on aromatic rings often makes compounds more resistant to microbial degradation.

Microbial Transformation and Metabolism Pathways

Specific microbial degradation studies for this compound have not been reported. However, the general principles of microbial degradation of halogenated aromatic compounds can provide insights into its potential fate. nih.govnih.govmdpi.com

Microorganisms have evolved various enzymatic systems to degrade halogenated compounds. nih.gov A key step is often dehalogenation, which can occur aerobically or anaerobically. nih.gov

Aerobic Degradation: Under aerobic conditions, bacteria often utilize dioxygenase enzymes to incorporate both atoms of molecular oxygen into the aromatic ring, leading to the formation of a diol intermediate. nih.gov This destabilizes the ring and facilitates subsequent cleavage. The halogen atoms may be removed either before or after ring cleavage.

Anaerobic Degradation: Under anaerobic conditions, reductive dehalogenation is a more common pathway, where the halogen substituent is removed and replaced by a hydrogen atom. nih.gov This process is carried out by specific groups of anaerobic bacteria. Given the presence of both chlorine and iodine, it is likely that deiodination would occur preferentially over dechlorination due to the lower bond energy of the C-I bond.

The ethoxybenzyl side chain could also be a site for initial microbial attack, for instance, through O-dealkylation of the ethoxy group or oxidation of the benzyl (B1604629) methylene (B1212753) bridge.

Table 2: Potential Microbial Degradation Pathways for Halogenated Aromatic Compounds

| Condition | Primary Mechanism | Initial Step | Relevance to this compound |

| Aerobic | Oxidative | Dioxygenase attack on the aromatic ring. | Potential for hydroxylation of the benzene rings, leading to ring cleavage. |

| Anaerobic | Reductive Dehalogenation | Removal of a halogen and replacement with hydrogen. | Likely preferential removal of iodine over chlorine. |

| Side Chain Metabolism | Oxidation / Dealkylation | O-dealkylation of the ethoxy group or oxidation of the benzyl group. | A possible initial step in the overall degradation pathway. |

Identification of Biodegradation Products

As no specific biodegradation studies for this compound are available, the biodegradation products have not been identified. Based on the potential pathways described above, a number of theoretical products could be formed.

For example, reductive deiodination would lead to the formation of 1-chloro-2-(2-ethoxybenzyl)benzene. Further dechlorination could produce 2-ethoxybenzylbenzene. Aerobic degradation pathways could result in the formation of various hydroxylated and ring-cleaved products, such as chlorocatechols or their derivatives. Metabolism of the side chain could produce compounds like 1-chloro-4-iodo-2-benzyl alcohol or 2-(2-hydroxybenzyl)-4-iodochlorobenzene. Without experimental data, the identification of specific degradation products remains speculative.

Sorption and Mobility in Environmental Compartments (e.g., Soil, Sediment, Water)